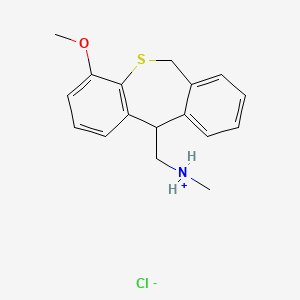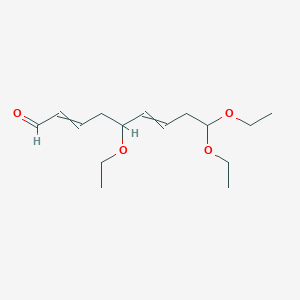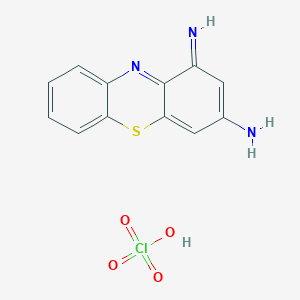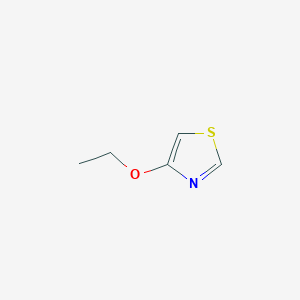
(2-Phenylethene-1,1-diyl)bis(trimethylstannane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Phenylethene-1,1-diyl)bis(trimethylstannane): is an organotin compound that features a phenylethene backbone with two trimethylstannane groups attached. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylethene-1,1-diyl)bis(trimethylstannane) typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process between an organotin compound and an organic halide. For instance, the reaction between (2-phenylethene-1,1-diyl)dibromide and trimethylstannane in the presence of a palladium catalyst can yield (2-Phenylethene-1,1-diyl)bis(trimethylstannane) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Stille coupling reaction remains a cornerstone in its synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反应分析
Types of Reactions: (2-Phenylethene-1,1-diyl)bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in further coupling reactions to form more complex organotin compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Nucleophiles such as halides or alkoxides can be used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed.
Major Products:
Oxidation: Organotin oxides.
Substitution: Various substituted organotin compounds.
Coupling Reactions: More complex organotin polymers or oligomers.
科学研究应用
Chemistry: In chemistry, (2-Phenylethene-1,1-diyl)bis(trimethylstannane) is used as a building block for the synthesis of more complex organotin compounds. It is also employed in the study of organometallic reaction mechanisms .
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may be explored for their potential biological activity, particularly in the development of organotin-based drugs.
Industry: In industry, this compound can be used in the production of polymers and materials with specific electronic properties. It is also of interest in the field of materials science for the development of new materials with unique properties .
作用机制
The mechanism of action of (2-Phenylethene-1,1-diyl)bis(trimethylstannane) primarily involves its ability to participate in various organometallic reactions. The trimethylstannane groups can act as leaving groups in substitution reactions, facilitating the formation of new bonds. The phenylethene backbone provides a stable framework that can undergo further functionalization .
相似化合物的比较
(2,5-Bis(trimethylstannyl)thiophene): This compound features a thiophene ring with two trimethylstannane groups and is used in similar coupling reactions.
(4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane): This compound has a more complex structure with multiple aromatic rings and is used in the synthesis of low bandgap polymers.
Uniqueness: (2-Phenylethene-1,1-diyl)bis(trimethylstannane) is unique due to its phenylethene backbone, which provides a different electronic environment compared to thiophene or indaceno-based compounds. This uniqueness can lead to different reactivity and properties, making it a valuable compound in organometallic chemistry .
属性
CAS 编号 |
78338-47-3 |
|---|---|
分子式 |
C14H24Sn2 |
分子量 |
429.8 g/mol |
IUPAC 名称 |
trimethyl-(2-phenyl-1-trimethylstannylethenyl)stannane |
InChI |
InChI=1S/C8H6.6CH3.2Sn/c1-2-8-6-4-3-5-7-8;;;;;;;;/h2-7H;6*1H3;; |
InChI 键 |
FTJZQIJQIMKCSG-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C(=CC1=CC=CC=C1)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrazino[2,3-f]quinoxaline-5,6-diamine](/img/structure/B14430129.png)




![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)



![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)


![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
